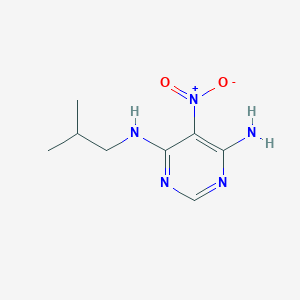

N4-isobutyl-5-nitropyrimidine-4,6-diamine

Description

N4-Isobutyl-5-nitropyrimidine-4,6-diamine (CAS: 90641-93-3) is a pyrimidine derivative characterized by a central 5-nitro-substituted pyrimidine ring with isobutylamine groups at the N4 and N6 positions. Its molecular formula is C8H13N5O2, with a molar mass of 211.22 g/mol . Synthesized via aminolysis reactions, it is reported as a yellow solid with a melting point of 77–79°C and a high synthetic yield of 83% .

Properties

IUPAC Name |

4-N-(2-methylpropyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-5(2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWPKSOBPKKEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isobutyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method includes:

Nitration: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitropyrimidine intermediate.

Amination: The nitropyrimidine intermediate is then subjected to amination using ammonia or an amine source under acidic conditions to introduce the amino groups at the 4 and 6 positions.

Isobutylation: Finally, the isobutyl group is introduced at the N4 position through an alkylation reaction using isobutyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of N4-isobutyl-5-nitropyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-isobutyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the isobutyl group.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Nucleophiles: Ammonia, primary amines, and secondary amines.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Reduction: Formation of N4-isobutyl-4,6-diaminopyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Hydrolysis: Formation of pyrimidine derivatives with cleaved isobutyl groups.

Scientific Research Applications

N4-isobutyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-isobutyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its observed biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents at N4 and N6 positions significantly alter physicochemical and functional properties. Key analogs include:

| Compound Name | Substituents (N4/N6) | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | Isobutyl/Isobutyl | C8H13N5O2 | 211.22 | Branched alkyl groups enhance lipophilicity |

| N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | Ethyl/Ethyl | C6H9N5O2 | 183.17 | Linear alkyl chains reduce steric hindrance |

| N4,N6-Diphenyl-5-nitropyrimidine-4,6-diamine | Phenyl/Phenyl | C16H13N5O2 | 307.31 | Aromatic rings increase π-π interactions |

| N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | 4-Chlorobenzyl/4-Chlorobenzyl | C18H14Cl2N5O2 | 412.24 | Electron-withdrawing Cl atoms enhance stability |

| N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | Cyclopentyl/Cyclopentyl + Methylthio | C14H20N6O2S | 336.41 | Sulfur and cyclic alkyl groups add complexity |

Key Observations :

- Branched vs. Linear Alkyl Groups : The isobutyl derivative (211.22 g/mol) has a higher molar mass than the diethyl analog (183.17 g/mol). Branched chains may reduce crystallinity, as seen in its lower melting point (77–79°C) compared to linear alkyl derivatives like N4,N6-diethyl (84–86°C) .

- Aromatic vs. Alkyl Substituents : The diphenyl derivative (307.31 g/mol) exhibits a higher molar mass and likely lower solubility in polar solvents due to aromatic stacking .

- Electron-Withdrawing Groups : Chlorobenzyl-substituted analogs (e.g., 5f, 5i) show elevated melting points (137–197°C), suggesting enhanced crystalline stability from halogen interactions .

Key Observations :

- High-Yield Syntheses: Chlorobenzyl derivatives (e.g., 5i: 93% yield) and isobutyl derivatives (83%) demonstrate efficient synthesis, likely due to favorable aminolysis kinetics .

- Low-Yield Cases : Bulky substituents (e.g., 4-bromophenethyl in 5h, 30% yield) may hinder reaction progression due to steric effects .

Theoretical and Computational Insights

highlights computational studies (Gaussian16) on reaction pathways, optimizing geometries of reactants and transition states.

Biological Activity

N4-isobutyl-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N4-isobutyl-5-nitropyrimidine-4,6-diamine features a pyrimidine ring with a nitro group at the 5-position and two amine substituents at the 4 and 6 positions. The presence of the isobutyl group at the N4 position is significant as it enhances the compound's reactivity and interaction with biological targets.

The biological activity of N4-isobutyl-5-nitropyrimidine-4,6-diamine is primarily attributed to its ability to interact with specific molecular targets:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, disrupting cellular processes. This inhibition can lead to antitumor effects by inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that N4-isobutyl-5-nitropyrimidine-4,6-diamine exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies revealed significant cytotoxic effects against tumor cells, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| DLD-1 | 4.4 | Moderate inhibition |

| T24 | 13.1 | Significant inhibition |

| SH-SY-5Y | 11.4 | Moderate inhibition |

Case Studies

-

Antitumor Activity Evaluation :

A study conducted on the compound's efficacy against human cancer cell lines demonstrated its potential as a PRMT1 inhibitor. The compound exhibited an IC50 value of 2.0 μM against PRMT1, indicating strong inhibitory activity that could be leveraged in cancer therapeutics . -

Structure-Activity Relationship (SAR) Analysis :

Researchers performed SAR analyses on related compounds to optimize their structures for enhanced biological activity. This analysis highlighted the importance of the isobutyl substitution in enhancing the compound's interaction with target enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

N4-isobutyl-5-nitropyrimidine-4,6-diamine can be compared with other pyrimidine derivatives to assess its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Nitropyrimidine-4,6-diamine | Lacks isobutyl group | Lower reactivity |

| 4,6-Diamino-5-nitropyrimidine | Similar structure without isobutyl substitution | Reduced biological activity |

| N-Benzyl-N4-isopropyl-5-nitropyrimidine | Benzyl and isopropyl groups | Enhanced solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.